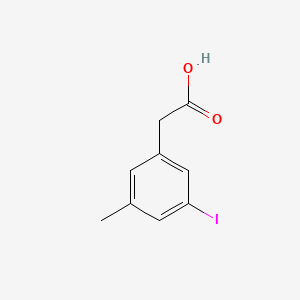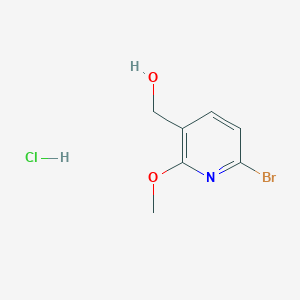
(6-Bromo-2-methoxypyridin-3-yl)methanol HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Bromo-2-methoxypyridin-3-yl)methanol HCl is a chemical compound with the molecular formula C7H8BrNO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the 6th position, a methoxy group at the 2nd position, and a hydroxymethyl group at the 3rd position of the pyridine ring. The hydrochloride (HCl) form is often used to enhance its solubility and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromo-2-methoxypyridin-3-yl)methanol typically involves the bromination of 2-methoxypyridine followed by a hydroxymethylation reaction. The bromination is usually carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The hydroxymethylation can be achieved using formaldehyde in the presence of a base such as sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of (6-Bromo-2-methoxypyridin-3-yl)methanol HCl may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination and hydroxymethylation steps. The final product is often purified using recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
(6-Bromo-2-methoxypyridin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide, sodium methoxide, and Grignard reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF), sodium methoxide in methanol, and Grignard reagents in anhydrous ether.
Major Products Formed
Oxidation: (6-Bromo-2-methoxypyridin-3-yl)carboxylic acid.
Reduction: 2-Methoxypyridin-3-ylmethanol.
Substitution: Various substituted pyridines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(6-Bromo-2-methoxypyridin-3-yl)methanol HCl has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Employed in the synthesis of biologically active compounds, including potential pharmaceuticals and agrochemicals.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of dyes and pigments.
Mecanismo De Acción
The mechanism of action of (6-Bromo-2-methoxypyridin-3-yl)methanol HCl depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine atom and methoxy group can influence the compound’s binding affinity and specificity for its molecular targets. The hydroxymethyl group can undergo metabolic transformations, leading to the formation of active metabolites.
Comparación Con Compuestos Similares
Similar Compounds
(6-Bromo-pyridin-2-yl)methanol: Similar structure but lacks the methoxy group.
2-Bromo-5-methylpyridine: Contains a methyl group instead of a hydroxymethyl group.
6-Bromopyridine-2-carboxylic acid: Contains a carboxylic acid group instead of a hydroxymethyl group.
Uniqueness
(6-Bromo-2-methoxypyridin-3-yl)methanol HCl is unique due to the presence of both a bromine atom and a methoxy group on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in scientific research.
Propiedades
Fórmula molecular |
C7H9BrClNO2 |
|---|---|
Peso molecular |
254.51 g/mol |
Nombre IUPAC |
(6-bromo-2-methoxypyridin-3-yl)methanol;hydrochloride |
InChI |
InChI=1S/C7H8BrNO2.ClH/c1-11-7-5(4-10)2-3-6(8)9-7;/h2-3,10H,4H2,1H3;1H |
Clave InChI |
QWBOCKNXJBLQBR-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=N1)Br)CO.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


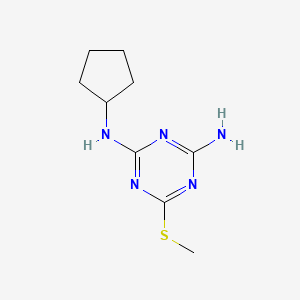
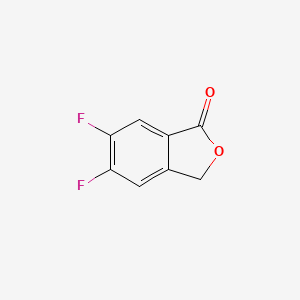
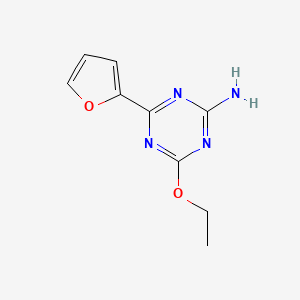


![1-Amino-4-[(1,3-benzothiazol-2-yl)amino]anthracene-9,10-dione](/img/structure/B13133889.png)
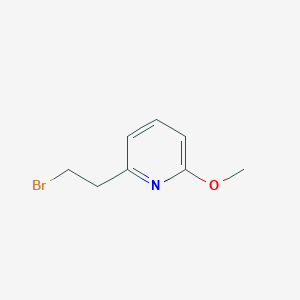
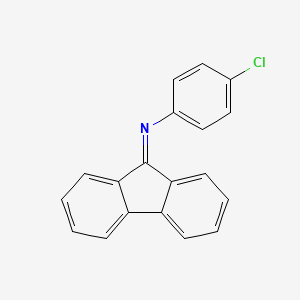

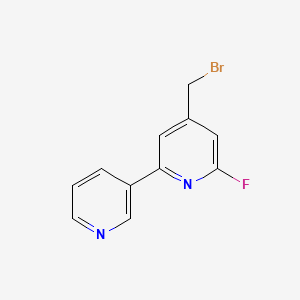
![7-Chlorobenzo[b][1,10]phenanthroline](/img/structure/B13133918.png)
![(R)-1-[2-(Diphenylphosphino)phenyl]ethanaminium tetrafluoroborate](/img/structure/B13133934.png)

